3,5-Bis(trifluoromethyl)benzylboronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]methylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BF6O2/c11-8(12,13)6-1-5(4-10(17)18)2-7(3-6)9(14,15)16/h1-3,17-18H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMKPLMTAFTLPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BF6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501196889 | |
| Record name | Boronic acid, B-[[3,5-bis(trifluoromethyl)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501196889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451393-52-4 | |
| Record name | Boronic acid, B-[[3,5-bis(trifluoromethyl)phenyl]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[[3,5-bis(trifluoromethyl)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501196889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(trifluoromethyl)benzylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dibromobenzene.
Grignard Reaction: The dibromobenzene undergoes a Grignard reaction with magnesium in the presence of anhydrous ether to form the corresponding Grignard reagent.
Borylation: The Grignard reagent is then reacted with trimethyl borate (B(OCH3)3) to yield the boronic acid derivative.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of high-purity reagents to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis(trifluoromethyl)benzylboronic acid primarily undergoes:
Suzuki-Miyaura Coupling: This is the most common reaction, where it couples with various aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: It can undergo oxidation to form the corresponding phenol derivative or reduction to yield the benzyl alcohol derivative.
Common Reagents and Conditions:
Catalysts: Palladium-based catalysts are commonly used in Suzuki-Miyaura coupling.
Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and methanol are frequently used solvents.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenol Derivatives: Formed through oxidation reactions.
Benzyl Alcohol Derivatives: Formed through reduction reactions.
Scientific Research Applications
Organic Synthesis
Palladium-Catalyzed Cross-Coupling Reactions
One of the primary applications of 3,5-bis(trifluoromethyl)benzylboronic acid is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions. These reactions facilitate the formation of carbon-carbon bonds between the boronic acid moiety and various organic fragments, enabling the synthesis of complex molecules with tailored properties.
Table 1: Key Cross-Coupling Reactions Involving this compound
| Reaction Type | Description | Reference |
|---|---|---|
| Suzuki-Miyaura | Coupling with aryl halides to form biaryl compounds | |
| Negishi | Reaction with organozinc reagents for C-C bond formation | |
| Buchwald-Hartwig | Coupling with amines to form aryl amines |
Pharmaceutical Applications
Synthesis of Therapeutic Agents
this compound serves as an important intermediate in the synthesis of pharmaceutical compounds. Notably, it has been utilized in the preparation of neurokinin-1 receptor antagonists, which are potential therapeutic agents for various conditions including pain management and anxiety disorders .
Case Study: Neurokinin-1 Receptor Antagonists
- Objective: Develop efficient synthetic routes for neurokinin-1 receptor antagonists.
- Methodology: Use this compound in palladium-catalyzed reactions to introduce aryl groups into key intermediates.
- Outcome: Improved yields and scalability for industrial applications .
Material Science
Synthesis of Functionalized Polymers
The compound has been explored for its ability to functionalize polymers through boronic acid chemistry. This includes the creation of polymeric materials with enhanced thermal stability and chemical resistance due to the incorporation of trifluoromethyl groups .
Biological Studies
Antimicrobial Activity
Recent studies have reported the synthesis of pyrazole derivatives using this compound as a building block. These derivatives have shown promising antimicrobial activity against drug-resistant bacteria, making them potential candidates for new antibiotic therapies .
Table 2: Antimicrobial Studies Involving Derivatives
| Compound Type | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pyrazole Derivatives | Staphylococcus aureus | 1 µg/mL |
| Other Bacterial Strains | Various | Varies |
Mechanism of Action
The mechanism of action of 3,5-Bis(trifluoromethyl)benzylboronic acid in Suzuki-Miyaura coupling involves the following steps:
Activation of Palladium Catalyst: The palladium catalyst is activated by the base, forming a palladium(0) species.
Oxidative Addition: The aryl or vinyl halide undergoes oxidative addition to the palladium(0) species, forming a palladium(II) complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium(II) complex.
Reductive Elimination: The palladium(II) complex undergoes reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst.
Comparison with Similar Compounds
Structurally Related Boronic Acids
Mono-Trifluoromethyl-Substituted Boronic Acids
- (4-Trifluoromethylphenyl)boronic acid (CAS: 1423-26-3) and (3-trifluoromethylphenyl)boronic acid (CAS: 864759-67-1)
- Molecular Weight : ~180–200 g/mol (lower than 257.93 g/mol due to a single -CF₃ group)
- Reactivity : Reduced electron-withdrawing effects compared to the bis-CF₃ analog, leading to slower reaction kinetics in cross-couplings .
- Applications : Primarily used in simpler Suzuki reactions for agrochemicals .
Halogenated Derivatives
- 3,5-Bis(trifluoromethyl)-2-bromophenylboronic acid (CAS: 1451393-23-9)
Difluoro/Alkoxy-Substituted Analogs
- (3,5-Difluoro-4-propoxyphenyl)boronic acid (CAS: 2096331-43-8)
Functional Group Variants
A. 3,5-Bis(trifluoromethyl)benzoic Acid (CAS: 725-89-3)
- Molecular Weight : 258.12 g/mol
- Key Difference : Replaces the boronic acid (-B(OH)₂) group with a carboxylic acid (-COOH).
- Applications : Used in esterifications and as a corrosion inhibitor, unlike the boronic acid’s role in cross-couplings .
- Thermal Properties : Melting point 140–144°C, significantly lower than the boronic acid derivative .
3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride
- Molecular Weight : 313.52 g/mol
- Key Difference : A sulfonyl chloride (-SO₂Cl) group instead of -B(OH)₂.
- Applications : Acts as a leaving group in nucleophilic substitutions, contrasting with the boronic acid’s role as a coupling partner .
Biological Activity
3,5-Bis(trifluoromethyl)benzylboronic acid is a boronic acid derivative that has gained attention in medicinal chemistry for its potential biological activities. This compound is characterized by its unique trifluoromethyl groups, which enhance its reactivity and selectivity towards biological targets. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.
- IUPAC Name : 2-[[3,5-bis(trifluoromethyl)phenyl]methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Molecular Formula : C15H17BF6O2
- Molecular Weight : 354.10 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It acts as a reversible inhibitor of certain enzymes by forming covalent bonds with hydroxyl groups in the active sites of these enzymes. This mechanism is particularly significant in the context of protease inhibition and modulation of signaling pathways.
Biological Applications
-
Therapeutic Potential :
- The compound has been investigated for its potential use in treating diseases such as cancer and diabetes due to its ability to modulate specific biological pathways.
- It has shown promise as a building block for synthesizing biologically active compounds, including g-secretase inhibitors and antagonists for various receptors .
-
Biochemical Assays :
- Utilized in biochemical assays to study enzyme kinetics and cellular signaling pathways.
- Its stability and reactivity make it a valuable probe in biological research settings.
Study on Cancer Cell Inhibition
A recent study assessed the growth inhibition properties of various boronic acid derivatives, including this compound, on cancer cell lines. The results indicated that this compound effectively inhibited the proliferation of tumorigenic cells while exhibiting minimal effects on non-tumorigenic cells at concentrations as low as 10 µM .
Mechanistic Insights
Further investigations into the mechanism revealed that this compound alters the phosphorylation status of key signaling proteins involved in cell cycle regulation. This modulation was linked to reduced cell motility and invasiveness in vitro .
Data Table: Biological Activity Summary
Q & A
Q. What are the standard synthetic routes for 3,5-bis(trifluoromethyl)benzylboronic acid, and how is purity validated?
The compound is typically synthesized via palladium-catalyzed cross-coupling or directed ortho-metalation followed by boronation. Purity validation involves HPLC (>97% purity, as per commercial standards) , coupled with spectroscopic methods:
- ¹¹B NMR : Confirms boronic acid structure (δ ~30 ppm for trigonal planar geometry).
- ¹⁹F NMR : Verifies trifluoromethyl group integrity (δ ~-63 ppm for CF₃) .
- Melting Point : 219–226°C (reported range varies slightly between sources) .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₅BF₆O₂ | |
| Molecular Weight | 257.93 g/mol | |
| Melting Point | 219–226°C | |
| Purity (HPLC) | ≥97% |
Q. How is this compound stabilized against protodeboronation in aqueous media?
Stabilization strategies include:
- Coordination with Lewis Bases : Addition of pyridine or ethylene glycol to suppress hydrolysis .
- Low-Temperature Storage : Stored at 0–6°C to minimize decomposition .
- Anhydride Formation : Commercial samples often contain boroxine anhydrides, which are less reactive toward water .
Advanced Research Questions
Q. What role do the trifluoromethyl groups play in Suzuki-Miyaura coupling reactions involving this boronic acid?
The electron-withdrawing CF₃ groups enhance electrophilicity of the boronic acid, accelerating transmetalation in cross-coupling. However, steric hindrance from the two CF₃ groups can reduce reactivity with bulky substrates. Kinetic studies (e.g., monitoring reaction progress via ¹⁹F NMR) are recommended to optimize catalyst loading (e.g., Pd(PPh₃)₄ vs. XPhos) and base (Na₂CO₃ vs. CsF) .
Table 2: Reaction Optimization Parameters
| Parameter | Effect on Reactivity |
|---|---|
| Base (CsF vs. Na₂CO₃) | Higher polarity accelerates transmetalation |
| Catalyst (Pd(OAc)₂/XPhos) | Reduces steric hindrance |
| Solvent (THF vs. DME) | DME improves solubility |
Q. How can computational methods (e.g., DFT) resolve contradictions in observed vs. predicted reactivity?
Discrepancies between experimental and theoretical reactivity (e.g., unexpected regioselectivity) arise from solvation effects or transition-state stabilization. DFT studies (B3LYP/6-311+G(d,p)) can model:
Q. What analytical challenges arise in characterizing byproducts from cross-coupling reactions, and how are they addressed?
Common byproducts include protodeboronated arenes and boroxines . Mitigation involves:
Q. How does the compound’s Lewis acidity compare to other boronic acids, and what implications does this have in catalysis?
The CF₃ groups enhance Lewis acidity, measured via Gutmann-Beckett method (acceptor number ~85 vs. 72 for phenylboronic acid). This property enables applications in:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
